BenchChemオンラインストアへようこそ!

Rhizopodin

Actin Cytoskeleton Cell Morphology Chemical Biology

Rhizopodin (CAS 150346-23-9) is a C2-symmetric dimeric bis-lactone macrolide produced by the myxobacterium Myxococcus stipitatus. It was initially isolated as a cytostatic agent and later characterized as a potent actin-depolymerizing natural product that disrupts the actin cytoskeleton at nanomolar concentrations.

Molecular Formula C78H124N4O22
Molecular Weight 1469.8 g/mol
Cat. No. B1263428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRhizopodin
Synonymsrhizopodin
Molecular FormulaC78H124N4O22
Molecular Weight1469.8 g/mol
Structural Identifiers
SMILESCC(CCC(=O)C(C)C(CC=CN(C)C=O)OC)C(CC1C(C(CC2=NC(=CO2)C(CC=CC=CC(CC(CC(=O)OC(C(C(CC3=NC(=CO3)C(CC=CC=CC(CC(CC(=O)O1)O)OC)OC)O)(C)C)CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)O)OC)OC)O)(C)C)OC
InChIInChI=1S/C78H124N4O22/c1-51(33-35-61(87)53(3)63(95-13)31-25-37-81(9)49-83)67(99-17)43-71-77(5,6)69(89)45-73-79-59(47-101-73)65(97-15)29-23-20-22-28-58(94-12)40-56(86)42-76(92)104-72(44-68(100-18)52(2)34-36-62(88)54(4)64(96-14)32-26-38-82(10)50-84)78(7,8)70(90)46-74-80-60(48-102-74)66(98-16)30-24-19-21-27-57(93-11)39-55(85)41-75(91)103-71/h19-28,37-38,47-58,63-72,85-86,89-90H,29-36,39-46H2,1-18H3/b23-20+,24-19+,27-21+,28-22+,37-25+,38-26+/t51-,52-,53-,54-,55-,56-,57-,58-,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-/m0/s1
InChIKeyMWDPPGCTEBRUNT-IKBNIWNCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rhizopodin for Scientific Procurement: Potency, Dimeric Actin Binding, and Differentiation from In-Class Compounds


Rhizopodin (CAS 150346-23-9) is a C2-symmetric dimeric bis-lactone macrolide produced by the myxobacterium Myxococcus stipitatus [1]. It was initially isolated as a cytostatic agent and later characterized as a potent actin-depolymerizing natural product that disrupts the actin cytoskeleton at nanomolar concentrations [2]. Rhizopodin exhibits powerful antiproliferative activity against a range of tumor cell lines, with IC50/GI50 values in the low-nanomolar range (e.g., GI50 5.2 nM), and its effects on cellular morphology are permanent, distinguishing it from reversible actin inhibitors like latrunculin B [3][4]. A crystal structure of the rhizopodin–actin complex (PDB: 2VYP) reveals that rhizopodin binds two G-actin monomers simultaneously, forming a unique ternary complex that underpins its exceptional potency [5].

Why Generic Actin Inhibitors Cannot Substitute for Rhizopodin in Research


Actin-binding natural products encompass mechanistically diverse classes: G-actin sequestering agents (e.g., latrunculins), F-actin stabilizers (e.g., jasplakinolide, chondramides), and barbed-end cappers (e.g., cytochalasins). Even within the depolymerizer class, critical differentiators exist in binding stoichiometry (monomeric vs. dimeric actin engagement), reversibility of effect, and downstream cellular consequences [1]. Rhizopodin’s covalent-like dimeric actin binding creates a ternary complex that irreversibly depolymerizes filaments, whereas latrunculin B forms a 1:1 complex with G-actin and its effects are fully reversible [2]. Furthermore, monomeric congeners of rhizopodin (e.g., monorhizopodin) inhibit actin polymerization yet exhibit no significant cytotoxicity, proving that the dimeric architecture is not interchangeable and is essential for anticancer potency [3]. Simple substitution based on actin-binding class alone is therefore scientifically invalid.

Rhizopodin: Quantitative Differentiation Evidence Against Key Comparators


Rhizopodin Achieves 10-Fold Lower Minimal Inhibitory Concentration Than Latrunculin B on Fibroblast Cells

Rhizopodin was directly compared with latrunculin B, a well-established G-actin sequestering agent, for induction of morphological changes (runner formation) in adherent L929 mouse fibroblasts. Rhizopodin was markedly more potent [1].

Actin Cytoskeleton Cell Morphology Chemical Biology

Rhizopodin Exhibits 3.3–5.2-Fold Greater Cytotoxicity Than Ring-Contracted Congeners in Tumor Cell Assays

The natural congeners bisisorhizopodin (doubly acyl-migrated isomer) and isorhizopodin (singly acyl-migrated isomer) were isolated alongside rhizopodin from M. stipitatus and tested head-to-head for cytotoxicity. Rhizopodin was significantly more potent than both ring-contracted congeners [1].

Cancer Cell Proliferation Structure-Activity Relationship Macrolide Toxins

Rhizopodin Induces Permanent Cytoskeletal Remodeling While Latrunculin B Effects Are Fully Reversible

In the same head-to-head study, Gronewold et al. (1999) documented a striking difference in recovery kinetics: rhizopodin-treated L929 cells remained morphologically altered and viable for several weeks, whereas latrunculin B-treated cells returned to a quasi-normal state within 3–4 days [1].

Actin Dynamics Cytoskeletal Plasticity Irreversible Inhibition

Dimeric Architecture Is Essential for Cytotoxicity: Monomeric Monorhizopodin Binds Actin But Lacks Antiproliferative Activity

Nicolaou et al. (2011) synthesized the monomeric counterpart of rhizopodin, monorhizopodin, and evaluated its biological properties. Monorhizopodin inhibited actin polymerization in vitro yet exhibited no significant cytotoxicity, a stark contrast to the potent antiproliferative activity of the parent dimeric rhizopodin [1].

Dimerization-Dependent Activity Actin Binding Anticancer Drug Design

Rhizopodin Suppresses Cancer Cell Migration at Subtoxic Concentrations Without Inducing Actin Aggregation

Zhang et al. (2015) demonstrated that rhizopodin potently inhibits migration of MDA-MB-231 breast cancer and T24 bladder cancer cells using impedance-based xCELLigence measurement [1]. This anti-migratory effect occurred at subtoxic doses where no actin cytoskeleton aggregation was observed, indicating that rhizopodin engages a specific signaling pathway distinct from its actin-depolymerizing activity [1].

Cell Migration Metastasis Actin-Independent Signaling

Crystal Structure Confirms Unique Divalent Actin-Binding Mode: Two G-Actin Monomers Per Rhizopodin Molecule

The X-ray crystal structure of the rhizopodin–actin complex (PDB: 2VYP, resolution 2.35 Å) reveals that rhizopodin simultaneously binds two G-actin monomers, forming a ternary actin–rhizopodin–actin complex [1]. This stoichiometry is distinct from monomeric actin binders such as latrunculin B, cytochalasin D, or aplyronine A, which bind a single actin monomer in a 1:1 complex [2].

Structural Biology Actin Dimerization Ternary Complex

Optimal Research and Procurement Scenarios for Rhizopodin Based on Quantitative Differentiation


Long-Term Live-Cell Actin Cytoskeleton Studies Requiring Irreversible Filament Disruption

Rhizopodin's permanently altered cell morphology, persisting for weeks after treatment without killing the cells [1], makes it the actin inhibitor of choice for extended live-cell imaging, wound-healing assays, and differentiation studies. Latrunculin B, with effects reversing within 3–4 days, introduces recovery-phase variability that confounds long-duration experiments. Researchers requiring sustained actin network suppression without continuous compound perfusion should prioritize rhizopodin.

Structure-Activity Relationship (SAR) Studies on Actin-Binding Macrolide Toxins

The quantitative GI50 hierarchy established by Oku et al. (2014)—rhizopodin (5.2 nM) > isorhizopodin (17.0 nM) > bisisorhizopodin (27.2 nM) [2]—provides a validated baseline for ring-moiety SAR investigations. Rhizopodin serves as the essential positive control and parent scaffold in any study exploring the contribution of macrolactone ring size and acyl migration to actin-targeting potency. Procurement of the parent compound is mandatory for calibrating synthetic analog libraries.

Investigating Dimerization-Dependent Actin Pharmacology and Ternary Complex Formation

The X-ray crystal structure (PDB: 2VYP) confirming a 2:1 actin:rhizopodin stoichiometry [3] establishes rhizopodin as an indispensable tool for studying protein–protein interaction (PPI) modulation via small-molecule-induced actin dimerization. The contrasting biological inertness of monomeric monorhizopodin [4] further validates that the dimeric architecture is functionally essential. Research programs focused on bivalent ligand design or actin sequestration mechanisms must use authentic rhizopodin, not monomeric analogs.

Anti-Metastatic Drug Discovery: Migration Inhibition Decoupled from Overt Cytoskeletal Toxicity

Rhizopodin uniquely inhibits cancer cell migration (MDA-MB-231, T24) at subtoxic nanomolar doses without detectable actin aggregation [5]. This functional uncoupling is not observed with standard actin inhibitors such as latrunculin B or cytochalasin D, which require overt actin disruption for migration effects. Drug discovery programs targeting metastatic dissemination while minimizing cytoskeletal toxicity should evaluate rhizopodin as a differentiated chemical probe and potential lead scaffold.

Quote Request

Request a Quote for Rhizopodin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.